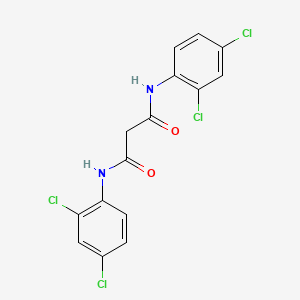

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide

Vue d'ensemble

Description

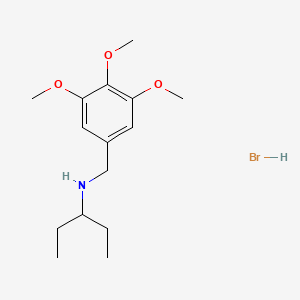

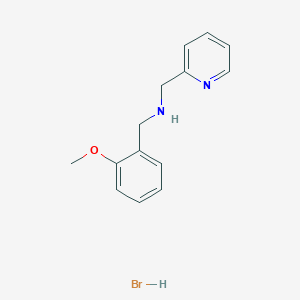

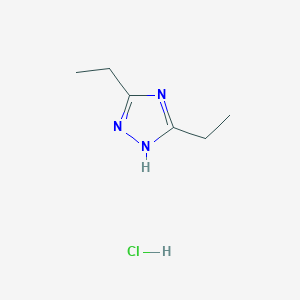

“N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide” is a synthetic organic compound with the molecular formula C15H10Cl4N2O2 . It has been studied extensively for its potential applications in various fields of research.

Molecular Structure Analysis

“N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide” contains a total of 34 bonds; 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amides (aliphatic) .Applications De Recherche Scientifique

Iron(III) Extraction

N,N'-tetrasubstituted malonamides, which include derivatives similar to N1,N3-bis(2,4-dichlorophenyl)malonamide, are efficient in the solvent extraction of iron(III) from concentrated chloride solutions. Their selectivity towards iron(III) over other metal ions and their efficiency in extraction and stripping tests are noteworthy, suggesting potential practical applications in metallurgy and recycling processes (Paiva & Costa, 2005).

Gelation Properties

Malonamides, including derivatives similar to N1,N3-bis(2,4-dichlorophenyl)malonamide, have been investigated for their gelation properties. These studies found that the stereochemistry of malonamides significantly influences their ability to form gels, with variations in their alkyl chains impacting gelation abilities in different solvents (Jokić et al., 2009).

Interfacial Behavior in Liquid-Liquid Extraction

In the field of liquid-liquid extraction, the interfacial behavior of N,N'-tetrasubstituted malonamides, similar to N1,N3-bis(2,4-dichlorophenyl)malonamide, has been studied. These compounds show a significant role in the extraction efficiency of metal ions, such as iron(III), from hydrochloric acid solutions, with potential applications in separation processes (Santos & Paiva, 2014).

Copper(II) Extraction

Dibutyl-N,N'-bis(8-quinolyl)malonamide, a related compound, has shown high selectivity in extracting only copper(II) from a mix of transition metal ions. Its ability to form a 1:1 complex with copper(II) ions suggests potential applications in selective metal recovery and purification processes (Hiratani et al., 1989).

Drug Delivery Systems

N,N'-bis(2-hydroxyethyl)malonamide and its derivatives, similar in structure to N1,N3-bis(2,4-dichlorophenyl)malonamide, have been utilized in drug delivery systems. These compounds, when used in porous materials, allow for controlled drug release through weak and reversible interactions, indicating potential in pharmaceutical applications (Clerick et al., 2014).

Iron Chelation

N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide, a compound structurally related to N1,N3-bis(2,4-dichlorophenyl)malonamide, has been studied for its iron(III) chelating properties. It forms stable complexes with iron ions, indicating potential uses in treating iron overload conditions (Ma Yu, 2014).

Propriétés

IUPAC Name |

N,N'-bis(2,4-dichlorophenyl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZMREHMWVTWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391544 | |

| Record name | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |

CAS RN |

17722-35-9 | |

| Record name | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)

amine hydrobromide](/img/structure/B3060050.png)

![1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride](/img/structure/B3060051.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B3060057.png)